molecular formula C19H23NO3 B3154955 tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate CAS No. 788824-72-6

tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate

Cat. No.: B3154955
CAS No.: 788824-72-6
M. Wt: 313.4 g/mol
InChI Key: KMGKYFVBDSIXIP-UHFFFAOYSA-N
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Description

Tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is part of the carbamate family, which is known for its use in protecting amine groups during chemical synthesis .

Properties

IUPAC Name

tert-butyl N-[2-(4-phenoxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-19(2,3)23-18(21)20-14-13-15-9-11-17(12-10-15)22-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGKYFVBDSIXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include sodium hydroxide, 4-dimethylaminopyridine (DMAP), and sodium bicarbonate. The reaction is usually carried out in solvents such as water, tetrahydrofuran (THF), or acetonitrile at room temperature or moderate heat (40°C) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves the same reagents and conditions but is optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyloxycarbonyl (Boc): Another common protecting group for amines, removed under acidic conditions.

    Carboxybenzyl (CBz): A benzyl carbamate protecting group, removed using catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (FMoc): A protecting group removed with an amine base.

Uniqueness

Tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic processes where selective deprotection is required .

Biological Activity

Tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, including data tables and case studies, to provide a comprehensive overview of this compound's pharmacological profile.

This compound has the following chemical characteristics:

  • Molecular Formula : C_{21}H_{25}N_{1}O_{4}
  • Molecular Weight : 355.43 g/mol
  • IUPAC Name : tert-butyl N-[2-(4-phenoxyphenyl)ethyl]carbamate

The presence of a tert-butyl group enhances lipophilicity, while the phenoxyphenyl moiety may contribute to its biological interactions.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes. Preliminary studies suggest that it could exhibit multi-target effects similar to other carbamate derivatives.

In Vitro Studies

In vitro assays have demonstrated significant biological activity against various cancer cell lines. For example, studies have shown that compounds structurally related to this compound exhibit cytotoxic effects in human leukemia and breast cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.65Induction of apoptosis
5bU-9370.79Microtubule destabilization

These findings suggest that modifications in the chemical structure can lead to enhanced anti-cancer properties.

Case Studies

  • Anticancer Activity : A study exploring the anticancer properties of phenoxy-substituted carbamates found that this compound exhibited promising cytotoxic effects against MCF-7 and U-937 cell lines, with IC50 values indicating potential for therapeutic applications in oncology .
  • Neurotoxicity Assessment : Another investigation into the ADME-Tox properties revealed that related compounds, while demonstrating effective binding affinities to TRPV1 channels, showed low neurotoxicity and high metabolic stability, making them suitable candidates for further preclinical development in pain management and epilepsy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented in the table below:

Compound NameMolecular FormulaNotable Features
Tert-butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamateC_{15}H_{23}N_{1}O_{4}Contains amino group; potential for different biological activity
Tert-butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamateC_{14}H_{21}N_{1}O_{5}Additional hydroxyl group; increased polarity
Carbamic acid, [2-(4-phenoxyphenyl)ethyl]-, 1,1-dimethylethyl esterC_{21}H_{25}N_{1}O_{4}Larger aromatic system; potential for enhanced stability

This comparative analysis highlights the distinct structural features of this compound that may confer unique biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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